molecular formula C13H18N4 B11798029 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinonitrile

6-(4-Ethylpiperazin-1-yl)-2-methylnicotinonitrile

Cat. No.: B11798029
M. Wt: 230.31 g/mol
InChI Key: SAVNRZXMJSPDMB-UHFFFAOYSA-N
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Description

6-(4-Ethylpiperazin-1-yl)-2-methylnicotinonitrile is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylpiperazin-1-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylpiperazin-1-yl)-2-methylnicotinonitrile
  • 6-(4-Propylpiperazin-1-yl)-2-methylnicotinonitrile
  • 6-(4-Butylpiperazin-1-yl)-2-methylnicotinonitrile

Uniqueness

6-(4-Ethylpiperazin-1-yl)-2-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The ethyl group on the piperazine ring may enhance its lipophilicity and influence its interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

6-(4-ethylpiperazin-1-yl)-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H18N4/c1-3-16-6-8-17(9-7-16)13-5-4-12(10-14)11(2)15-13/h4-5H,3,6-9H2,1-2H3

InChI Key

SAVNRZXMJSPDMB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C=C2)C#N)C

Origin of Product

United States

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